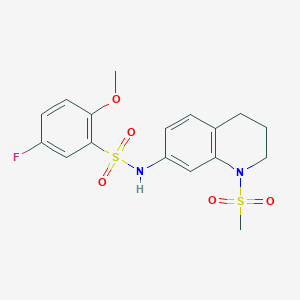
(E)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as DM-1, is a small molecule inhibitor that has been shown to have potential in the treatment of cancer. DM-1 works by targeting microtubules, which are essential for cell division, thereby inhibiting the growth and proliferation of cancer cells.
Wissenschaftliche Forschungsanwendungen
Insecticidal and Antibacterial Potential
Researchers have explored the use of dimethylpyrimidin-yl-oxy piperidine derivatives in the field of insecticidal and antimicrobial activities. A study conducted by Deohate and Palaspagar (2020) synthesized compounds with a similar structure and tested them against Pseudococcidae insects and various microorganisms, demonstrating their potential in controlling pests and bacterial infections (Deohate & Palaspagar, 2020).
Antibacterial Agents
The antibacterial properties of pyrimidine derivatives have been a subject of interest. A study by Tucker et al. (1998) explored piperazinyl oxazolidinones, structurally related to dimethylpyrimidine piperidine, focusing on their effectiveness against gram-positive pathogens including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
DNA Interaction and Tautomerism
Gulevskaya et al. (1994) investigated the reactivity of dimethylpyrimido pyrimidine derivatives, which bear resemblance to dimethylpyrimidin-yl-oxy piperidine, with alkylamides. These compounds exhibited unique interactions with DNA, contributing to our understanding of molecular interactions in genetics and biochemistry (Gulevskaya et al., 1994).
Crystallography and Hydrogen Bonding
Research by Rajam et al. (2017) provided insights into the crystal structure and hydrogen bonding of aminopyrimidine fragments, which are closely related to dimethylpyrimidin-yl-oxy piperidine. Their work contributes to the understanding of molecular recognition processes essential in drug design (Rajam et al., 2017).
Molecular Dynamics and Corrosion Inhibition
A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamic simulations to evaluate the properties of piperidine derivatives (similar to dimethylpyrimidin-yl-oxy piperidine) in corrosion inhibition. This research is significant in the field of materials science and corrosion engineering (Kaya et al., 2016).
Synthesis and Anti-Angiogenic Activity
The synthesis and biological activities of piperidine derivatives, including their anti-angiogenic and DNA cleavage properties, have been explored in cancer research. Kambappa et al. (2017) synthesized novel piperidine-carboxamide derivatives and assessed their efficacy in inhibiting blood vessel formation, a key process in cancer progression (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
(E)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-5-15(19)18-8-6-13(7-9-18)20-14-10-11(2)16-12(3)17-14/h4-5,10,13H,6-9H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRNMPGLJBEFGV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2888064.png)
![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)
![2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2888066.png)
![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)


![N-([2,3'-bifuran]-5-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2888073.png)
![6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2888074.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2888076.png)
![[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2888077.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888082.png)
![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2888084.png)

![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2888087.png)